molecular formula C11H12N2O3 B1401978 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 1707378-00-4

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1401978
CAS No.: 1707378-00-4
M. Wt: 220.22 g/mol
InChI Key: IELJNRJZBIFVFW-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and an aldehyde group attached to a benzene ring. This compound is notable for its applications in various chemical processes and its potential use in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with a nitrating agent. One common method includes the nitration of 4-(pyrrolidin-1-yl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-Nitro-4-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 2-Amino-4-(pyrrolidin-1-yl)benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

  • 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
  • 2-Nitro-N-(pyridin-2-yl)benzamide
  • 4-Nitro-1H-pyrrole-2-carboxylic acid

Comparison: 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of its functional groups .

Properties

IUPAC Name

2-nitro-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(7-11(9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELJNRJZBIFVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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